5-Fluoro-3-nitropicolinonitrile
Overview
Description
5-Fluoro-3-nitropicolinonitrile: is a chemical compound with the molecular formula C6H2FN3O2 It is a derivative of picolinonitrile, featuring a fluorine atom at the 5-position and a nitro group at the 3-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Reduction and Substitution Method:
Stage 1: Tin dichloride (45 g, 230 mmol) is added to a solution of 5-fluoro-3-nitropyridine-2-carbonitrile (7.2 g, 43 mmol) in ethanol (80 mL). The mixture is stirred at 90°C for 2 hours.
Stage 2: Aqueous hydrochloric acid (10 M; 40 mL, 400 mmol) is added, and the mixture is heated under reflux for 6 hours.
Stage 3: Thionyl chloride (7.2 mL, 99 mmol) is added to the resulting residue dissolved in methanol (120 mL). The solution is stirred at 90°C for 24 hours.
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Copper-Catalyzed Cyanation:
- Copper (I) cyanide (0.42 g, 4.73 mmol) is added to a solution of 2-bromo-5-fluoro-3-nitropyridine (0.95 g, 4.30 mmol) in dimethylformamide (15 mL). The mixture is heated to 100°C for 4 hours. After cooling, the product is extracted with ethyl acetate and purified .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin dichloride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reducing Agents: Tin dichloride, hydrogen chloride.
Solvents: Ethanol, methanol, dimethylformamide.
Catalysts: Copper (I) cyanide.
Major Products:
- Reduction of the nitro group yields 5-fluoro-3-aminopicolinonitrile.
- Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology and Medicine:
- Potential applications in drug discovery and development due to its unique structural features.
- Investigated for its biological activity and potential therapeutic uses.
Industry:
- Utilized in the production of agrochemicals and pharmaceuticals.
- Applied in the synthesis of specialty chemicals for various industrial processes .
Mechanism of Action
The mechanism of action of 5-fluoro-3-nitropicolinonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, similar to other fluorinated and nitro-substituted compounds. These interactions may involve binding to enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
5-Fluoro-2-nitropyridine: Similar structure but lacks the nitrile group.
3-Nitropicolinonitrile: Similar structure but lacks the fluorine atom.
Uniqueness:
- The presence of both a fluorine atom and a nitro group on the pyridine ring makes 5-fluoro-3-nitropicolinonitrile unique. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-fluoro-3-nitropyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2FN3O2/c7-4-1-6(10(11)12)5(2-8)9-3-4/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYPOWLVSCEADY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717140 | |
Record name | 5-Fluoro-3-nitropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033202-51-5 | |
Record name | 5-Fluoro-3-nitro-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1033202-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-3-nitropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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